molecular formula C17H15NO3 B11848135 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one CAS No. 921942-42-9

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11848135
CAS No.: 921942-42-9
M. Wt: 281.30 g/mol
InChI Key: YHROEINXQFJYPE-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group, a methoxy group, and a benzopyran ring structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For instance, nitration of the aromatic ring followed by catalytic hydrogenation can yield the desired amino group.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Continuous flow microreactor systems can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzopyran derivatives.

    Substitution: Substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives such as:

Uniqueness

The presence of both the amino and methoxy groups in this compound imparts unique chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

921942-42-9

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3

InChI Key

YHROEINXQFJYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N

Origin of Product

United States

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